1,4-Benzodiazepine

Description

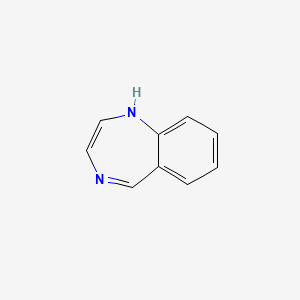

Structure

3D Structure

Properties

CAS No. |

264-64-2 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1H-1,4-benzodiazepine |

InChI |

InChI=1S/C9H8N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7,11H |

InChI Key |

GUJAGMICFDYKNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NC=CN2 |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=CN2 |

Other CAS No. |

41935-47-1 |

Synonyms |

1,4-benzodiazepine 1,4-benzodiazepine-2,5-dione 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)- BZ 423 Bz-423 |

Origin of Product |

United States |

Foundational & Exploratory

1,4-benzodiazepine core structure and activity

An In-depth Technical Guide on the 1,4-Benzodiazepine Core: Structure, Activity, and Experimental Protocols

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of a major class of psychoactive drugs with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This guide provides a detailed exploration of the structure-activity relationships (SAR), mechanism of action, and key experimental methodologies used in the study of 1,4-benzodiazepines, intended for researchers and professionals in drug development.

The this compound Core Structure

The fundamental this compound structure consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. The core can be systematically modified at various positions to modulate its pharmacokinetic and pharmacodynamic properties. Key positions for substitution include R1, R2, R3, R4, R5, and R7.

Synthesis of the this compound Scaffold

The classical synthesis of the this compound core, as first reported by Leo Sternbach, involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid ester, followed by cyclization. This versatile synthesis allows for the introduction of various substituents.

Structure-Activity Relationships (SAR)

The biological activity of 1,4-benzodiazepines is highly dependent on the nature and position of substituents on the core structure.

-

Position 7: An electronegative substituent, such as a halogen (e.g., Cl, Br) or a nitro group (NO2), is crucial for high anxiolytic activity.

-

Positions 6, 8, and 9: Substitution at these positions generally leads to a decrease in activity.

-

Phenyl Ring at Position 5: An unsubstituted phenyl ring is optimal for activity. Substitution at the ortho (2') or di-ortho (2', 6') positions with electron-withdrawing groups can increase activity, while para substitution generally decreases it.

-

Position 1: Alkyl substitution (e.g., methyl) can affect the rate of metabolism and duration of action.

-

Position 2: A carbonyl group is important for activity. Replacement with a thiocarbonyl or methylene (B1212753) group reduces activity.

-

Position 3: Hydroxylation at this position generally results in compounds with shorter half-lives due to rapid glucuronidation.

Mechanism of Action: Modulation of the GABA-A Receptor

1,4-Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABAA receptor, an ionotropic receptor that conducts chloride ions across neuronal membranes.

Quantitative Data on this compound Derivatives

The binding affinity (Ki) of various 1,4-benzodiazepines for the benzodiazepine binding site on the GABAA receptor is a key determinant of their potency.

| Compound | R1 | R7 | Phenyl Ring Substitution | Ki (nM) for α1β2γ2 | Ki (nM) for α2β2γ2 | Ki (nM) for α3β2γ2 | Ki (nM) for α5β2γ2 |

| Diazepam | -CH3 | Cl | - | 1.9 | 1.5 | 3.8 | 1.2 |

| Lorazepam | -H | Cl | 2'-Cl | 1.2 | 1.0 | 2.5 | 0.8 |

| Alprazolam | -CH3 | Cl | - | 2.5 | 2.1 | 5.0 | 1.8 |

| Clonazepam | -H | NO2 | 2'-Cl | 0.3 | 0.2 | 0.8 | 0.1 |

| Flumazenil | - | - | - | 0.4 | 0.3 | 0.5 | 0.2 |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

[3H]-Flumazenil (radioligand)

-

Cell membranes expressing the desired GABAA receptor subtype combination (e.g., α1β2γ2)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled Flumazenil (for determining non-specific binding)

-

Scintillation vials and cocktail

-

Filtration apparatus with glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, cell membranes, [3H]-Flumazenil, and either the test compound, buffer (for total binding), or excess unlabeled Flumazenil (for non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software.

Electrophysiological Measurement of GABA-A Receptor Function

This protocol measures the functional effect of a test compound on GABAA receptor activity using patch-clamp electrophysiology.

Materials:

-

Cells expressing the GABAA receptor subtype of interest (e.g., HEK293 cells)

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

-

Borosilicate glass capillaries for making patch pipettes

-

Intracellular and extracellular solutions

-

GABA

-

Test compounds

Procedure:

-

Culture the cells on coverslips.

-

Pull patch pipettes from the borosilicate glass capillaries and fill with intracellular solution.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Under a microscope, form a high-resistance seal (gigaohm seal) between the patch pipette and a cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a specific holding potential (e.g., -60 mV).

-

Apply GABA to elicit a baseline chloride current.

-

Co-apply GABA and the test compound to measure the potentiation of the GABA-induced current.

-

Analyze the data to determine the EC50 and maximal efficacy of the test compound.

Conclusion

The this compound core remains a highly valuable scaffold in the development of new therapeutics targeting the central nervous system. A thorough understanding of its structure-activity relationships, mechanism of action, and the application of robust experimental protocols are essential for the successful discovery and development of novel this compound-based drugs with improved efficacy and safety profiles.

The Core Mechanism of Action of 1,4-Benzodiazepine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,4-benzodiazepine derivatives, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This document delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding their pharmacological effects.

Introduction to 1,4-Benzodiazepines

1,4-Benzodiazepines are a cornerstone in the treatment of various central nervous system (CNS) disorders. Their therapeutic efficacy stems from their ability to modulate the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA). By enhancing GABAergic neurotransmission, benzodiazepines produce a state of CNS depression, leading to their characteristic therapeutic effects.

The GABA-A Receptor: The Primary Target

The principal molecular target for 1,4-benzodiazepines is the GABA-A receptor, a ligand-gated ion channel complex. This receptor is a pentameric structure composed of five subunits arranged around a central chloride (Cl⁻) ion pore. The most common subunit composition in the brain is two α, two β, and one γ subunit.

Allosteric Modulation: The Key to Benzodiazepine (B76468) Action

Benzodiazepines do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, which is located at the interface of the α and γ subunits.[1] This binding event induces a conformational change in the receptor, which in turn increases the affinity of GABA for its binding sites, located at the interface of the α and β subunits.

The enhanced binding of GABA leads to an increase in the frequency of the chloride channel opening, rather than the duration of each opening.[2] The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This potentiation of GABA's inhibitory effect is the fundamental mechanism underlying the pharmacological actions of benzodiazepines.

Signaling Pathway of Benzodiazepine Action

The binding of a this compound derivative to the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. The signaling pathway can be summarized as follows:

Data Presentation: Quantitative Analysis of Benzodiazepine-Receptor Interactions

The affinity and efficacy of different this compound derivatives for various GABA-A receptor subtypes are critical determinants of their pharmacological profiles. This data is typically obtained through radioligand binding assays and electrophysiological studies.

Binding Affinity (Ki) of this compound Derivatives

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common benzodiazepines at different recombinant human GABA-A receptor subtypes.

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |

| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [3] |

| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [3] |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [3] |

Efficacy (EC50) of this compound Derivatives

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In the context of benzodiazepines, it often refers to the concentration that produces 50% of the maximal potentiation of the GABA-induced current.

| Compound | Receptor Subtype | EC50 (nM) | Reference |

| Diazepam | α1β2γ2L | 25 ± 4 | [4] |

| Clonazepam | p5-9 NRT neurons | 26 | [5] |

| Clonazepam | p58-74 NRT neurons | 6 | [5] |

| Midazolam | α1β2γ2S | (see note) | [6] |

| Triazolam | α1β2γ2S | (see note) | [6] |

| Clotiazepam | α1β2γ2S | (see note) | [6] |

Note: For Midazolam, Triazolam, and Clotiazepam, the study cited demonstrates a linear correlation between the EC50 of GABA and the shift in EC50 induced by the benzodiazepine, rather than providing a direct EC50 for the benzodiazepine's potentiation effect.[6]

Experimental Protocols

The characterization of the interaction between this compound derivatives and GABA-A receptors relies on sophisticated experimental techniques. The two primary methods are radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a drug for a receptor. A common protocol for benzodiazepines involves a competitive binding assay using a radiolabeled ligand, such as [³H]flumazenil.

Objective: To determine the Ki of a test benzodiazepine for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-A receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[7]

-

-

Competitive Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]flumazenil, typically near its Kd value of 1-2 nM).[7]

-

Add increasing concentrations of the unlabeled test benzodiazepine.

-

To determine non-specific binding, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) to a separate set of tubes.[7]

-

Add the prepared membranes to all tubes and incubate to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the ion flow through GABA-A receptor channels and how it is modulated by benzodiazepines.

Objective: To measure the potentiation of GABA-induced currents by a test benzodiazepine.

Methodology:

-

Cell Preparation:

-

Use cultured neurons or a cell line (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations.[8]

-

Plate the cells on glass coverslips for easy access during recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

-

Use a glass micropipette filled with an internal solution (mimicking the intracellular environment) as the recording electrode.

-

Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

-

Data Acquisition:

-

Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

-

Apply a known concentration of GABA to the cell using a rapid perfusion system to evoke an inward chloride current.

-

Co-apply the test benzodiazepine with GABA and record the change in the current amplitude.

-

Perform a dose-response analysis by applying a range of benzodiazepine concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the benzodiazepine.

-

Calculate the percentage of potentiation for each concentration of the benzodiazepine.

-

Plot the percentage of potentiation against the logarithm of the benzodiazepine concentration to generate a dose-response curve and determine the EC50.

-

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era for 1,4-Benzodiazepines: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of intensive research due to its broad spectrum of biological activities. While historically recognized for their anxiolytic and hypnotic properties mediated through the GABAa receptor, recent advancements have unveiled their potential in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, with a focus on recent breakthroughs and detailed experimental methodologies.

I. Synthetic Strategies: Paving the Way for Novel Derivatives

The versatility of the this compound core allows for extensive chemical modifications, leading to a vast library of compounds with diverse pharmacological profiles. Modern synthetic approaches have enabled the efficient and stereoselective synthesis of complex benzodiazepine (B76468) analogues.

A. Solid-Phase Synthesis of this compound-2,5-diones

A general and efficient method for the solid-phase synthesis of this compound-2,5-diones has been developed, allowing for the creation of large and diverse compound libraries.[1][2] This combinatorial approach utilizes commercially available anthranilic acids, α-amino esters, and alkylating agents to introduce diversity at three key positions of the benzodiazepine scaffold.[1][3]

Experimental Protocol: Solid-Phase Synthesis

-

Resin Preparation: Swell a suitable solid support (e.g., polystyrene resin) in a compatible solvent like dichloromethane (B109758) (DCM).

-

Fmoc-Amino Acid Coupling: Couple the first building block, an Fmoc-protected α-amino acid, to the resin using a standard coupling agent such as diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Anthranilic Acid Acylation: Acylate the free amine on the resin with a desired anthranilic acid derivative.

-

Cyclization and Cleavage: Induce cyclization to form the this compound-2,5-dione core and simultaneously cleave the product from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the resulting benzodiazepine derivative using techniques such as high-performance liquid chromatography (HPLC).

B. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones

The introduction of substituents at the 3-position of the 1,4-benzodiazepin-2-one core has been a key strategy for modulating biological activity. A common method involves the alkylation of a benzodiazepine enolate.[4][5]

Experimental Protocol: Enolate Alkylation

-

Enolate Formation: Treat a solution of the parent 1,4-benzodiazepin-2-one in an aprotic solvent (e.g., tetrahydrofuran, THF) with a strong base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, at low temperature (-78 °C) to generate the corresponding enolate.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed.

-

Quenching and Work-up: Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution) and perform a standard aqueous work-up.

-

Purification: Purify the 3-substituted product by column chromatography or recrystallization.

C. Synthesis of Pyrrolo[1][6]benzodiazepines (PBDs)

Pyrrolo[1][6]benzodiazepines are a class of potent DNA-interactive anticancer agents.[7][8] Their synthesis often involves the construction of the tricyclic ring system from suitable precursors.

Experimental Protocol: PBD Synthesis via Reductive Cyclization

-

Amide Formation: Condense an appropriate 2-nitrobenzoyl chloride with L-proline methyl ester to form the corresponding amide.

-

Nitro Group Reduction: Reduce the nitro group to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Intramolecular Cyclization: The resulting amino-amide undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the pyrrolo[1][6]benzodiazepine core.

-

Further Modifications: The core structure can be further modified, for instance, by introducing substituents on the aromatic ring or the pyrrolidine (B122466) moiety.

II. Biological Evaluation: Unveiling Therapeutic Potential

The screening of novel this compound derivatives against a panel of biological targets is crucial for identifying lead compounds for drug development.

A. Anticancer Activity

A significant number of novel 1,4-benzodiazepines have demonstrated potent antiproliferative activity against various cancer cell lines.[9] The mechanisms of action are diverse and include the inhibition of key cellular processes such as protein synthesis and cell cycle progression.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

B. Antimicrobial Activity

Recent studies have highlighted the potential of 1,5-benzodiazepine derivatives as a new class of antimicrobial agents with activity against both bacteria and fungi.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Quantitative Data Summary

The following tables summarize the biological activity of selected novel this compound derivatives.

Table 1: Anticancer Activity of Novel this compound-2,5-diones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 11a | Average of 60 human tumor cell lines | 0.24 | [10] |

| 52b | NCI-H522 (Non-small-cell lung cancer) | Potent | [10] |

| BZ4 | Various | Potent | [12] |

Table 2: Antimicrobial Activity of Novel 1,5-Benzodiazepine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1v | C. neoformans | 2-6 | [11] |

| 1w | C. neoformans | 2-6 | [11] |

| 1v | E. coli | 40 | [11] |

| 1v | S. aureus | 40 | [11] |

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological effects of novel 1,4-benzodiazepines is crucial for rational drug design and development.

A. GABAa Receptor Modulation

The classical mechanism of action for anxiolytic benzodiazepines involves the positive allosteric modulation of the GABAa receptor, a ligand-gated ion channel.[13][14] Binding of benzodiazepines to a specific site on the receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[13]

Caption: GABAa Receptor Signaling Pathway.

B. PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[15][16][17] Some novel this compound derivatives exert their anticancer effects by modulating this pathway.[18]

Caption: PI3K/Akt Signaling Pathway Inhibition.

C. CDK-2 Inhibition in Cancer

Cyclin-dependent kinase 2 (CDK-2) plays a crucial role in the G1/S phase transition of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[19] Certain benzodiazepine derivatives have been identified as inhibitors of CDK-2.[20]

Caption: CDK-2 Mediated Cell Cycle Progression and its Inhibition.

V. Conclusion and Future Directions

The field of this compound research is undergoing a renaissance, with new synthetic methodologies enabling the exploration of previously inaccessible chemical space. The discovery of potent anticancer and antimicrobial benzodiazepines underscores the remarkable versatility of this scaffold. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the advancement of promising lead compounds into clinical development. The continued collaboration between synthetic chemists, biologists, and pharmacologists will be paramount in unlocking the full therapeutic potential of this remarkable class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of this compound-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of this compound-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,4-Benzodiazepine Nucleus: A Technical Guide to its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of a widely prescribed class of psychoactive drugs. This technical guide provides an in-depth exploration of the biological properties of this heterocyclic system, focusing on its mechanism of action, structure-activity relationships, and key experimental methodologies used in its evaluation.

Mechanism of Action: Allosteric Modulation of GABA-A Receptors

The primary biological target of 1,4-benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1] Benzodiazepines do not directly activate the GABA-A receptor but act as positive allosteric modulators.[2] Their binding to a specific site on the receptor, distinct from the GABA binding site, enhances the effect of GABA.[1] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.[2] This inhibitory effect is the basis for the diverse pharmacological actions of benzodiazepines.[3]

Signaling Pathway of GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits.[4] The binding of GABA to its sites at the interface of α and β subunits triggers the opening of the chloride channel.[5] Benzodiazepines bind at the interface of the α and γ subunits, inducing a conformational change that increases the affinity of the receptor for GABA and the frequency of channel opening.[3][5]

Pharmacological Effects

The modulation of GABA-A receptors by 1,4-benzodiazepines results in a range of pharmacological effects, including:

-

Anxiolytic: Reduction of anxiety.

-

Sedative and Hypnotic: Induction of calmness and sleep.

-

Anticonvulsant: Prevention or reduction of seizures.

-

Muscle Relaxant: Reduction of muscle tone and spasm.

The specific profile of a this compound derivative is determined by its affinity for different GABA-A receptor subtypes, which are composed of various combinations of α, β, and γ subunits. For instance, receptors containing the α1 subunit are primarily associated with sedative effects, while those with the α2 subunit are linked to anxiolytic actions.

Structure-Activity Relationships (SAR)

The biological activity of 1,4-benzodiazepines is highly dependent on the nature and position of substituents on the core nucleus.

| Position | Substituent Effect on Activity |

| Ring A (Benzene) | |

| 7 | Electron-withdrawing groups (e.g., Cl, NO₂) are crucial for high activity. |

| 8, 9 | Substitution generally decreases activity. |

| Ring B (Diazepine) | |

| 1 | Small alkyl groups (e.g., -CH₃) can increase potency. |

| 2 | A carbonyl group (C=O) is essential for activity. |

| 3 | A hydroxyl group (-OH) generally leads to shorter-acting compounds. |

| 4, 5-imine | The N=C double bond is important for activity. |

| Ring C (Phenyl at position 5) | |

| 2' or 6' | Electron-withdrawing groups (e.g., F, Cl) can increase activity. |

| 4' | Substitution generally decreases activity. |

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: GABA-A Receptor Binding Affinities (Ki)

| Compound | GABA-A Receptor Subtype | Ki (nM) |

| Diazepam | α1β2γ2 | 1.5 - 5.0 |

| Flunitrazepam | α1β2γ2 | 0.5 - 1.5 |

| Clonazepam | α1β2γ2 | 0.2 - 1.0 |

| Lorazepam | α1β2γ2 | 1.0 - 3.0 |

| Alprazolam | α1β2γ2 | 2.0 - 7.0 |

Data compiled from various sources. Exact values can vary based on experimental conditions.

Table 2: In Vivo Anticonvulsant Activity (ED50)

| Compound | Animal Model | Seizure Type | ED50 (mg/kg) |

| Diazepam | Mouse | Pentylenetetrazol-induced | 0.5 - 1.5 |

| Clonazepam | Mouse | Pentylenetetrazol-induced | 0.02 - 0.1 |

| Lorazepam | Mouse | Maximal Electroshock | 0.2 - 0.8 |

| Nitrazepam | Rat | Amygdaloid-kindled | ~0.1 |

ED50 (Effective Dose, 50%) is the dose that produces the desired effect in 50% of the population. Values are approximate and depend on the specific experimental protocol.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the affinity of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membrane fraction containing the GABA-A receptors. The final pellet is resuspended in a buffer.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

References

- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of 1,4-Benzodiazepine Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 1,4-benzodiazepine analogs, a class of compounds with profound effects on the central nervous system (CNS). By understanding the intricate interplay between molecular structure and biological activity, researchers can rationally design and develop novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides a comprehensive overview of the key structural features governing the affinity of 1,4-benzodiazepines for the γ-aminobutyric acid type A (GABA-A) receptor, detailed experimental protocols for assessing their activity, and visual representations of the underlying biological pathways and experimental workflows.

The this compound Scaffold: A Privileged Structure

The this compound core is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring.[1] This scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of drugs targeting the CNS.[2] The pharmacological effects of these compounds, which include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, are primarily mediated through their interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[3][4]

1,4-Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[5] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[5] This potentiation of GABAergic inhibition results in the diverse CNS-depressant effects characteristic of this drug class.

The affinity and efficacy of this compound analogs are highly dependent on the nature and position of various substituents on the core scaffold. The following sections delve into the specific SAR at key positions.

Structure-Activity Relationship: Decoding the Molecular Determinants of Affinity

The SAR of 1,4-benzodiazepines is well-established, with specific structural modifications having predictable effects on their biological activity. The core scaffold can be divided into three main regions for SAR analysis: the A ring (the fused benzene ring), the B ring (the diazepine ring), and the C ring (a phenyl substituent at position 5).

The Aromatic A-Ring: The Importance of Electronegativity

Substituents on the aromatic A-ring, particularly at position 7, play a crucial role in determining the binding affinity.

-

Position 7: Introduction of an electron-withdrawing group, such as a halogen (e.g., chlorine, bromine) or a nitro group, is essential for high affinity.[6] Compounds lacking a substituent at this position are generally inactive. The electronegative group is thought to be involved in a key interaction with the receptor binding pocket.

The Diazepine B-Ring: Conformational and Functional Hub

The seven-membered diazepine ring is critical for the correct conformational presentation of the molecule to the receptor.

-

Position 1: Substitution with a small alkyl group, such as a methyl group, can increase the potency of the compound.

-

Position 2: A carbonyl group at this position is crucial for activity. Its replacement with a thiocarbonyl group or a methylene (B1212753) group significantly reduces or abolishes affinity.

-

Position 3: Hydroxylation at this position generally leads to compounds with shorter half-lives due to rapid glucuronidation. However, the effect on affinity can vary. Some 3-hydroxy derivatives, like oxazepam and lorazepam, retain high affinity. Long side chains at this position can decrease affinity.[7]

-

N4-C5 Imine Bond: The double bond between N4 and C5 is important for maintaining the overall conformation required for receptor binding. Saturation of this bond leads to a loss of activity.

The Phenyl C-Ring: A Key Recognition Element

A phenyl group at position 5 is a common feature of classical, high-affinity 1,4-benzodiazepines.

-

Position 5: An unsubstituted phenyl ring is generally optimal for high affinity.

-

Ortho (2') and Di-ortho (2', 6') Substitution: Introduction of electron-withdrawing substituents, such as halogens, at the 2' or both the 2' and 6' positions of the C-ring can enhance binding affinity. This is exemplified by the high affinity of compounds like clonazepam (2'-chloro, 7-nitro).

-

Para (4') Substitution: In contrast, substitution at the 4' position of the C-ring is generally detrimental to activity.

Fused-Ring Analogs: Expanding the Chemical Space

To improve upon the pharmacological profile of classical 1,4-benzodiazepines, medicinal chemists have explored the fusion of additional heterocyclic rings to the core scaffold. This has led to the development of important subclasses such as triazolobenzodiazepines and imidazobenzodiazepines.

-

Triazolobenzodiazepines: These analogs, which include alprazolam and triazolam, feature a triazole ring fused to the a-face (between N1 and C2) of the diazepine ring.[8] This fusion restricts the conformational flexibility of the molecule and can lead to very high-affinity compounds.

-

Imidazobenzodiazepines: This class, which includes midazolam and flumazenil, incorporates an imidazole (B134444) ring fused to the a-face. These compounds exhibit a wide range of activities, from agonists to antagonists, depending on the other substituents.

Quantitative Data on Structure-Activity Relationships

The following tables summarize the binding affinities (Ki or IC50 values) of a selection of this compound analogs for the GABA-A receptor. This quantitative data provides a clear illustration of the SAR principles discussed above. The data is typically obtained through competitive radioligand binding assays using [3H]flunitrazepam.

Table 1: Binding Affinities of Classical this compound Analogs

| Compound | R1 | R7 | R2' | GABA-A Receptor Ki (nM) | Reference |

| Diazepam | -CH3 | -Cl | -H | 1.53 | [5] |

| Oxazepam | -H | -Cl | -H | - | |

| Lorazepam | -H | -Cl | -Cl | - | |

| Clonazepam | -H | -NO2 | -Cl | - | |

| Flurazepam | -(CH2)2N(C2H5)2 | -Cl | -F | - | |

| Nitrazepam | -H | -NO2 | -H | - |

Table 2: Binding Affinities of Triazolobenzodiazepine Analogs

| Compound | R8 | R6 | GABA-A Receptor Subtype Ki (nM) | Reference |

| α1 | α2 | |||

| Triazolam | -Cl | 2-Cl-Phenyl | 1.2 | 0.9 |

| Alprazolam | -Cl | Phenyl | 2.8 | 2.2 |

| XLi-JY-DMH | -C≡CH | 2-Cl-Phenyl | 156 | 48 |

| SH-TRI-108 | -C≡CH | 2-Pyridyl | 83 | 36 |

Table 3: Binding Affinities of Imidazobenzodiazepine Analogs

| Compound | R8 | R5 | GABA-A Receptor Subtype Ki (nM) | Reference |

| α1β3γ2 | α2β3γ2 | |||

| Compound 1-S | -COOEt | 2'-F-Phenyl | 190 | 67 |

| Compound 1-R | -COOEt | 2'-F-Phenyl | 273 | 253 |

| Flumazenil | -COOEt | - | 1.6 | - |

Experimental Protocols

The determination of binding affinities for this compound analogs is predominantly carried out using competitive radioligand binding assays. The following is a generalized protocol for such an assay.

Competitive Radioligand Binding Assay with [3H]Flunitrazepam

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.

Materials:

-

Receptor Source: Rat or bovine brain cortical membranes, or cell lines expressing specific recombinant GABA-A receptor subtypes.[9]

-

Radioligand: [3H]Flunitrazepam, a high-affinity benzodiazepine site ligand.[9]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity benzodiazepine such as diazepam.[9]

-

Test Compounds: Serial dilutions of the this compound analogs under investigation.

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C).[10]

-

Scintillation Counter: For measuring radioactivity.[10]

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[10]

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, a fixed concentration of [3H]flunitrazepam (typically near its Kd value, e.g., 1-2 nM), and the membrane preparation.[11]

-

For determining total binding, omit the test compound.

-

For determining non-specific binding, add a saturating concentration of unlabeled diazepam.[11]

-

-

Incubation:

-

Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 4°C or 25°C) to allow the binding to reach equilibrium.[9]

-

-

Filtration and Washing:

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a Competition Curve: Plot the percentage of specific binding of [3H]flunitrazepam as a function of the logarithm of the test compound concentration.

-

Determine the IC50 Value: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki Value: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[12]

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizing the Molecular Landscape

To better understand the complex biological systems and experimental procedures involved in SAR studies of 1,4-benzodiazepines, the following diagrams have been generated using the DOT language.

GABA-A Receptor Signaling Pathway

Caption: GABA-A Receptor Signaling Pathway

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow

Conclusion

The structure-activity relationship of this compound analogs is a well-defined field that continues to guide the development of new and improved therapeutic agents. The key to their activity lies in the precise arrangement of substituents on the core scaffold, which dictates their affinity for the GABA-A receptor. By employing robust experimental techniques such as competitive radioligand binding assays, researchers can quantitatively assess the impact of structural modifications. The continued exploration of the SAR of this remarkable class of compounds holds significant promise for the future of CNS drug discovery.

References

- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 2. tsijournals.com [tsijournals.com]

- 3. chemisgroup.us [chemisgroup.us]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,4-Benzodiazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core therapeutic potential of 1,4-benzodiazepines, a class of psychoactive drugs widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. This document provides a comprehensive overview of their mechanism of action, established and emerging therapeutic applications, and detailed experimental protocols for their study. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Enduring Relevance of 1,4-Benzodiazepines

First introduced in the 1960s, 1,4-benzodiazepines remain a cornerstone in the treatment of various central nervous system (CNS) disorders.[1][2] Their therapeutic efficacy stems from their ability to modulate the major inhibitory neurotransmitter system in the brain, the gamma-aminobutyric acid (GABA) system.[1][3] While their clinical use is well-established for conditions like anxiety, insomnia, and seizures, ongoing research continues to unveil novel therapeutic avenues, including their potential as anticancer agents.[4][5][6] This guide serves as a technical resource for professionals engaged in the research and development of 1,4-benzodiazepine-based therapeutics.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary molecular target of 1,4-benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[7][8]

The GABA-A Receptor Complex: GABA-A receptors are pentameric structures composed of a combination of different subunit isoforms (e.g., α, β, γ).[8] The specific subunit composition determines the pharmacological properties of the receptor, including its sensitivity to benzodiazepines.[9] For a GABA-A receptor to be sensitive to classical 1,4-benzodiazepines, it must contain an α and a γ subunit.[10]

Allosteric Modulation: Benzodiazepines bind to a site on the GABA-A receptor that is distinct from the GABA binding site, located at the interface between the α and γ subunits.[9][10] This binding induces a conformational change in the receptor that increases its affinity for GABA.[10] By enhancing the effect of the endogenous ligand, benzodiazepines act as positive allosteric modulators. This potentiation of GABAergic signaling leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions into the neuron.[1] The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, producing the characteristic depressant effects on the CNS.[3][8]

Therapeutic Applications

Approved Indications

1,4-benzodiazepines are approved for a range of conditions, primarily related to their effects on the CNS.[4][5]

| Indication | Examples of Approved 1,4-Benzodiazepines |

| Anxiety Disorders | Alprazolam, Chlordiazepoxide, Clonazepam, Clorazepate, Diazepam, Lorazepam, Oxazepam |

| Panic Disorder | Alprazolam, Clonazepam |

| Insomnia | Estazolam, Flurazepam, Quazepam, Temazepam, Triazolam |

| Seizures/Epilepsy | Clobazam, Clonazepam, Clorazepate, Diazepam, Lorazepam |

| Alcohol Withdrawal | Chlordiazepoxide, Clorazepate, Diazepam, Oxazepam |

| Muscle Spasms | Diazepam |

| Anesthesia Premedication | Diazepam, Lorazepam, Midazolam |

Emerging Applications: Anticancer Potential

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[11][12] This has shifted the focus of some research from their CNS effects to their antiproliferative properties.[11]

The proposed mechanism of action for the anticancer effects of some novel this compound derivatives involves the inhibition of tubulin polymerization.[13] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of the microtubule network, which is essential for mitosis. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[13] Some pyrrolo[11][14]benzodiazepines, a related class of compounds, are also being investigated as DNA-interactive agents with anticancer activity.[14]

Quantitative Pharmacological Data

The therapeutic efficacy and side-effect profile of different 1,4-benzodiazepines are influenced by their binding affinity (Ki) for the GABA-A receptor and their pharmacokinetic properties.

Binding Affinities (Ki) for GABA-A Receptor Subtypes

The following table presents the binding affinities (Ki, in nM) of selected 1,4-benzodiazepines for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| SH-I-048B (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |

| SH-I-047 (1-R) | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 |

| Diazepam-like (3-S) | - | - | - | - |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | - | - |

| Data adapted from a study on recombinant rat GABA-A receptors expressed in HEK-293 cells.[15] |

Pharmacokinetic Parameters

The onset and duration of action of 1,4-benzodiazepines are determined by their pharmacokinetic profiles. They are often categorized as short-, intermediate-, or long-acting based on their elimination half-life.

| Benzodiazepine (B76468) | Time to Peak Plasma Level (oral) | Elimination Half-Life (h) | Metabolism |

| Alprazolam | 1–2 h | 6–12 | CYP3A4 |

| Chlordiazepoxide | 0.5–4 h | 5–10 (parent), 36–200 (active metabolite) | CYP3A4 |

| Clonazepam | 1–2 h | 18–50 | CYP3A4 |

| Diazepam | 0.5–2 h | 20-100 (including active metabolite) | CYP2C19, CYP3A4 |

| Lorazepam | 1-6 h | 10–20 | Glucuronidation |

| Oxazepam | 1-4 h | 4-15 | Glucuronidation |

| Temazepam | 2-3 h | 8-20 | Glucuronidation |

| Triazolam | 0.5-2 h | 1.5-5.5 | CYP3A4 |

| Data compiled from multiple sources.[13][16] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

-

HEK293 cells expressing the desired GABA-A receptor subtype.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).

-

Unlabeled competitor: Diazepam (for non-specific binding).

-

Test compound.

-

96-well microplate.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target GABA-A receptor subtype.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Receptor membranes + [³H]Flunitrazepam + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + [³H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Competition Binding: Receptor membranes + [³H]Flunitrazepam + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Measurement of Radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding of [³H]Flunitrazepam against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the modulatory effects of 1,4-benzodiazepines on GABA-A receptor function.

Objective: To measure the potentiation of GABA-evoked currents by a test compound.

Materials:

-

HEK293T cells transiently expressing α, β, and γ subunits of the GABA-A receptor.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Intracellular solution (e.g., containing CsCl to block K⁺ currents).

-

Extracellular solution (e.g., a standard physiological saline).

-

GABA solutions at various concentrations.

-

Test compound solution.

-

Rapid solution exchange system.

Procedure:

-

Cell Preparation: Culture HEK293T cells expressing the desired GABA-A receptor subunits on coverslips.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ and fill with intracellular solution.

-

Whole-Cell Recording:

-

Obtain a gigaohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a sub-saturating concentration of GABA (e.g., EC₂₀) to the cell using a rapid solution exchange system to evoke a baseline current.

-

Co-apply the same concentration of GABA with the test compound and record the potentiated current.

-

To determine the EC₅₀ shift, apply a range of GABA concentrations in the absence and presence of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation of the GABA response by the test compound.

-

Construct dose-response curves for GABA in the absence and presence of the test compound to determine the shift in the EC₅₀ value.

-

Elevated Plus-Maze Test for Anxiolytic Activity

The elevated plus-maze (EPM) is a widely used behavioral model to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[1][17]

Objective: To evaluate the anxiolytic effect of a test compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Habituation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Testing:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera.

-

-

Data Analysis:

-

Measure the time spent in the open arms and the closed arms.

-

Count the number of entries into the open and closed arms.

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Synthesis of 1,4-Benzodiazepines

A variety of synthetic methods have been developed for the preparation of 1,4-benzodiazepines. Solid-phase synthesis is a particularly useful technique for generating libraries of compounds for high-throughput screening.[18]

General Solid-Phase Synthesis of this compound-2,5-diones: This method typically involves the sequential addition of three commercially available building blocks: an anthranilic acid, an α-amino ester, and an alkylating agent to a solid support.

Conclusion

1,4-benzodiazepines continue to be a clinically significant class of drugs with a well-defined mechanism of action and a broad range of therapeutic applications. The ongoing exploration of their therapeutic potential, particularly in areas like oncology, underscores the importance of continued research and development. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies and comparative data to support the advancement of this compound-based therapeutics. The provided experimental protocols and workflows serve as a practical starting point for the preclinical evaluation of novel compounds in this class.

References

- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VOGEL TEST [panlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. A Way of Conceptualizing Benzodiazepines to Guide Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective | MDPI [mdpi.com]

- 10. Novel this compound derivatives with antiproliferative properties on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tsijournals.com [tsijournals.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. List of benzodiazepines - Wikipedia [en.wikipedia.org]

- 17. Elevated plus maze protocol [protocols.io]

- 18. scite.ai [scite.ai]

The Core of a Privileged Scaffold: An In-depth Technical Guide to 1,4-Benzodiazepine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the medicinal chemistry of 1,4-benzodiazepine derivatives, a class of compounds renowned for their broad therapeutic applications. Since the discovery of chlordiazepoxide in 1955, the this compound scaffold has been a focal point of drug discovery, leading to medications for anxiety, insomnia, seizures, and muscle spasms.[1][2] This document delves into their mechanism of action, structure-activity relationships (SAR), synthetic methodologies, and key experimental protocols, presenting quantitative data and logical workflows to support advanced research and development.

Mechanism of Action: Modulating the GABAergic System

1,4-Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability.[5]

The GABA-A receptor is a pentameric ligand-gated ion channel that forms a central pore permeable to chloride ions (Cl⁻).[4][6] When GABA binds to its recognition sites on the receptor, the channel opens, allowing Cl⁻ influx and causing hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential, resulting in CNS depression.[5][7]

Benzodiazepines bind to a specific allosteric site at the interface of the α and γ subunits of the GABA-A receptor.[4][8] This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[1][5] The resulting increase in Cl⁻ conductance leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[2]

Structure-Activity Relationships (SAR)

The biological activity of 1,4-benzodiazepines is highly dependent on the nature and position of substituents on their tricyclic core.[9] Decades of research have established key SAR principles for optimizing potency and modulating pharmacological effects.

-

Ring A (Fused Benzene Ring) : An electron-withdrawing group (e.g., Cl, NO₂, CF₃) at the C7 position is crucial for high anxiolytic activity.[1] Substitution at positions 6, 8, or 9 generally decreases or abolishes activity.

-

Ring B (Diazepine Ring) :

-

A small alkyl group (e.g., methyl) at the N1 position can increase potency.[10]

-

A carbonyl group at C2 is important for receptor binding.[1]

-

Hydroxylation at C3 can alter the pharmacokinetic profile, often leading to shorter-acting compounds that are metabolized via glucuronidation.[10]

-

The double bond between N4 and C5 is important; saturation leads to a loss of affinity.[1]

-

-

Ring C (5-Phenyl Ring) : A phenyl group at the C5 position is optimal for activity.[10] Substitution on this ring, particularly at the 2' (ortho) or 4' (para) positions with electron-withdrawing groups like halogens, can enhance potency.[11]

Synthetic Strategies

The synthesis of the this compound core and its derivatives has evolved significantly, with modern methods focusing on efficiency, diversity, and scalability. Common strategies involve the construction of the seven-membered diazepine (B8756704) ring from substituted anthranilic acids or 2-aminobenzophenones.

One modern and efficient approach is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[12] This method proceeds through π-allylpalladium intermediates and allows for the construction of diverse benzodiazepine (B76468) frameworks.[12] Another innovative strategy involves a multicomponent reaction (MCR), such as the Ugi four-component reaction (Ugi-4CR), to rapidly assemble complex benzodiazepine scaffolds in a few steps.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from synthetic and pharmacological studies of this compound derivatives.

Table 1: Synthesis of Functionalized this compound Derivatives.[13]

| Compound ID | Starting Material | Reagents & Conditions | Yield (%) |

| 7c | 6-chloro-1-(2-bromobenzyl)azetidine-2-carboxamide | CuI, N,N-dimethylglycine, K₂CO₃, Toluene, 90°C, 24h | 98% |

| 9ad | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][13][14]diazepin-10(2H)-one | Methyl chloroformate, CH₂Cl₂, rt, 12h | 98% |

| 9cb | 8d (azetidine-fused intermediate) | MeOTf, then KCN, CH₃CN, rt, 24h | 73% |

Table 2: Pharmacological Activity of Selected Benzodiazepines.

| Compound | Receptor Binding Assay | IC₅₀ (nM) | Reference |

| Diazepam | ³H-Diazepam displacement (rat cerebral cortex) | ~10-20 (comparative value) | [15] |

| Brotizolam | ³H-Diazepam displacement (rat cerebral cortex) | ~1-2 (approx. 10x more potent than Diazepam) | [15] |

| Camazepam | ³H-Diazepam displacement (rat cerebral cortex) | >1600 (approx. 0.006x potency of Diazepam) | [15] |

| WE 973 | Benzodiazepine Receptor Binding | High Affinity (GABA shift not significant) | [16] |

| WE 1008 | Benzodiazepine Receptor Binding | High Affinity (GABA shift not significant) | [16] |

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to medicinal chemistry research. The following are representative procedures for the synthesis of this compound derivatives.

Protocol 1: Palladium-Catalyzed Cyclization Synthesis of (E)-3e.[12]

-

Preparation : To a stirred solution of propargylic carbonate 2e (quantity specified in original paper) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine 1a (1.0 equiv) and Pd(PPh₃)₄ (0.1 equiv) at 25 °C under an inert atmosphere.

-

Reaction : Stir the reaction mixture for the time specified (e.g., 3 hours) at the same temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification : Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the desired this compound product (E)-3e .

-

Characterization : The final product was characterized as colorless quadrilaterals with a melting point of 186–191 °C.[12] The yield was reported as 38%.[12]

Protocol 2: Two-Step Continuous Flow Synthesis of Diazepam.[17]

This protocol is a telescoped synthesis using microfluidic chip reactors.

-

Stage 1 (Acylation) : Prepare stock solutions of 5-chloro-2-(methylamino)benzophenone (B138054) (0.6 M), propylene (B89431) oxide (1.2 M), and bromoacetyl chloride (0.6 M) in toluene. Feed the solutions into the first microreactor chip (e.g., 10 μL volume) at a controlled flow rate (e.g., 0.667 μL/min each). Maintain the reactor temperature at 0 °C. The residence time is approximately 5 minutes.

-

Stage 2 (Cyclization) : The output from Stage 1 flows directly into a second microreactor chip. A solution of an ammonia (B1221849) source (e.g., a prepared NH₄Br/NH₄OH solution) is introduced at the second inlet.

-

Reaction Conditions : Heat the second reactor to a specified temperature (e.g., 60 °C). The total residence time for both stages is approximately 15 minutes.

-

Collection & Analysis : Collect the output from the second reactor. Quench samples in acetonitrile (B52724) with sodium carbonate for analysis.

-

Purification : The crude product can be purified by a single recrystallization to yield diazepam of >98% purity.[17] Under optimized conditions, this flow synthesis produced a 96% yield of 91% pure diazepam before recrystallization.[17]

Protocol 3: Synthesis of 1,5-Benzodiazepine using a Solid Acid Catalyst.[18]

-

Reaction Setup : In a round-bottom flask, stir a mixture of o-phenylenediamine (B120857) (OPDA) (1 mmol), a ketone (e.g., acetone, 2.5 mmol), and the H-MCM-22 catalyst (100 mg) in acetonitrile (4 mL).

-

Reaction : Conduct the reaction at room temperature. Monitor for completion by TLC (e.g., using 10% ethyl acetate in hexane (B92381) as the mobile phase). The reaction is typically complete within 1-3 hours.

-

Work-up : Once the reactant spot disappears on the TLC plate, filter the catalyst from the reaction mixture.

-

Isolation : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified if necessary, though this method often yields a high-purity product directly. Using acetone, this method afforded an 87% isolated yield in 60 minutes.[18]

Conclusion and Future Outlook

The this compound scaffold remains a "privileged structure" in medicinal chemistry, offering a versatile platform for developing drugs with a wide range of CNS activities.[9][13] While classic applications focus on anxiety and insomnia, research continues to explore derivatives with novel activities, including anticancer, anti-HIV, and antimicrobial properties.[1][13][19] Future research will likely focus on developing subtype-selective GABA-A receptor modulators to minimize side effects like tolerance, dependence, and cognitive impairment.[3] The advancement of synthetic methodologies, particularly in continuous flow chemistry and multicomponent reactions, will be crucial for rapidly generating diverse libraries of these compounds for high-throughput screening and accelerating the discovery of next-generation therapeutics.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benzoinfo.com [benzoinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. egpat.com [egpat.com]

- 11. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]

- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 18. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Novel 1,4-Diazepine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, most notably the benzodiazepines.[1][2] While traditionally associated with central nervous system (CNS) activity, recent research has unveiled a broader pharmacological potential for novel 1,4-diazepine derivatives, including anticancer, anti-tubercular, and anticonvulsant properties.[3][4] This guide provides a comprehensive overview of the pharmacology of recently developed 1,4-diazepine compounds, with a focus on their quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of several recently synthesized novel 1,4-diazepine derivatives, highlighting their potential as anticancer and anti-tubercular agents.

Table 1: In Vitro Anticancer Activity of Novel 1,4-Diazepine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | HepG-2 (Hepatocellular Carcinoma) | 4.4 | |

| MCF-7 (Breast Adenocarcinoma) | 6.2 | ||

| HCT-116 (Colon Carcinoma) | 8.1 | ||

| 7e | HepG-2 (Hepatocellular Carcinoma) | 5.2 | |

| MCF-7 (Breast Adenocarcinoma) | 7.5 | ||

| HCT-116 (Colon Carcinoma) | 9.3 | ||

| 7f | HepG-2 (Hepatocellular Carcinoma) | 6.8 | |

| MCF-7 (Breast Adenocarcinoma) | 8.9 | ||

| HCT-116 (Colon Carcinoma) | 13.0 | ||

| 9 | HeLa (Cervical Cancer) | 15 | [3] |

| HCT116 (Colon Carcinoma) | 13 | [3] | |

| 18 | HeLa (Cervical Cancer) | 16 | [3] |

| HCT116 (Colon Carcinoma) | 12 | [3] |

Table 2: In Vitro Anti-tubercular Activity of Novel 1,4-Benzodiazepine Derivatives

| Compound ID | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

| 4 | H37Rv | 6.25 | [5][6] |

| 9 | H37Rv | 1.6 | [5][6] |

| 10 | H37Rv | 1.6 | [5][6] |

| 11 | H37Rv | 3.12 | [5][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of Thieno[2,3-e][6][8]diazepine Derivatives (Anticancer Agents)

A series of 3-aryl-7,8,9,10-tetrahydro-1H,6H-cyclohepta[b]thieno[2,3-e][5][7]diazepin-5(4-H)-one derivatives (compounds 7a-f) were synthesized via the cyclization of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide with various phenacyl bromides.

General Procedure:

-

A mixture of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (0.01 mol) and the appropriate phenacyl bromide (0.01 mol) is prepared in N,N-dimethylformamide (10 mL).

-

Anhydrous potassium carbonate (0.5 g) is added to the mixture.

-

The reaction mixture is heated under reflux for 8 hours.

-

After cooling, the mixture is poured onto ice-cold water (approximately 20 mL).

-